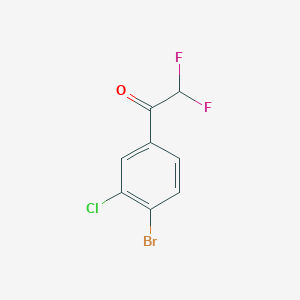
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one can be compared to other similar compounds, such as:
4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but differs in its boronic acid functional group.
1-(4-Bromo-3-chlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the difluoroethanone moiety.
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.
The uniqueness of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one lies in its specific combination of halogen atoms and the difluoroethanone structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1823323-64-3 |
|---|---|
Molecular Formula |
C8H4BrClF2O |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
InChI Key |
SAFHYQXXAPQFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















